molecular formula C17H24 B14549711 1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane CAS No. 62226-65-7

1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane

Cat. No.: B14549711
CAS No.: 62226-65-7
M. Wt: 228.37 g/mol
InChI Key: APIULBVASFLXBV-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)bicyclo[221]heptane is an organic compound characterized by a bicyclic heptane structure with a tert-butylphenyl group attached This compound is part of the bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction forms two carbon-carbon bonds simultaneously, resulting in a cyclohexene ring from a diene and a dienophile . The reaction proceeds in a concerted manner, making the generated stereocenters predictable . Cyclopentadiene derivatives are often used as dienes in this reaction to construct the bicyclo[2.2.1]heptane skeleton .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of the Diels-Alder reaction can be scaled up for industrial applications, utilizing large-scale reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its bicyclic structure. The compound’s unique geometry allows it to fit into specific binding sites on enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane is unique due to the presence of the tert-butylphenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.

Properties

CAS No.

62226-65-7

Molecular Formula

C17H24

Molecular Weight

228.37 g/mol

IUPAC Name

1-(4-tert-butylphenyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C17H24/c1-16(2,3)14-4-6-15(7-5-14)17-10-8-13(12-17)9-11-17/h4-7,13H,8-12H2,1-3H3

InChI Key

APIULBVASFLXBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C23CCC(C2)CC3

Origin of Product

United States

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